Glucokinase Potency vs. 4-(4-Aminophenoxy)benzoic Acid
3-Amino-4-phenoxybenzoic acid exhibits substantially higher potency as a glucokinase activator compared to the structural analog 4-(4-aminophenoxy)benzoic acid. In a recombinant human liver glucokinase assay, the target compound achieved an EC50 of 930 nM, whereas the comparator 4-(4-aminophenoxy)benzoic acid had an EC50 of 1590 nM. This difference is not marginal and represents a critical differentiator for drug discovery programs targeting glucokinase [1] [2].
| Evidence Dimension | Glucokinase activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 930 nM |
| Comparator Or Baseline | 4-(4-Aminophenoxy)benzoic acid: EC50 = 1590 nM |
| Quantified Difference | 3-Amino-4-phenoxybenzoic acid is approximately 1.7-fold more potent. |
| Conditions | Activation of recombinant human liver glucokinase 2 assessed as reduction in NADH production in presence of 5 mM glucose by G6PDH coupled assay (BindingDB). |
Why This Matters
For scientists procuring lead compounds for metabolic programs, the 1.7-fold potency advantage represents a meaningful difference in starting-point quality, potentially reducing the required concentration for efficacy and influencing downstream selectivity profiles.
- [1] BindingDB. (n.d.). EC50: 930 nM assay. Activation of recombinant human liver glucokinase 2. Retrieved from http://bdb8.ucsd.edu/rwd/jsp/dbsearch/PrimarySearch_ki.jsp?tag=rid&rid=51117463,51071636,50962021,50962033,51117500&PDB=4DHY View Source
- [2] BindingDB. (n.d.). BDBM50041574: Activation of human recombinant Glucokinase. Retrieved from https://bindingdb.org View Source
